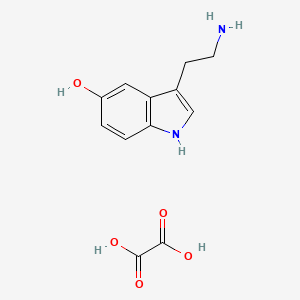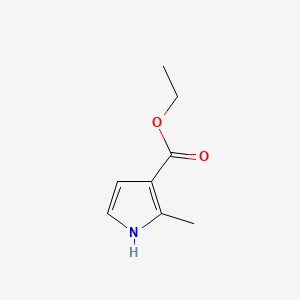![molecular formula C6H4ClN3 B1580707 5-Cloro-[1,2,4]triazolo[4,3-a]piridina CAS No. 27187-13-9](/img/structure/B1580707.png)
5-Cloro-[1,2,4]triazolo[4,3-a]piridina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad Antifúngica
Los derivados de 5-Cloro-[1,2,4]triazolo[4,3-a]piridina se han encontrado que exhiben una actividad antifúngica significativa . Se sintetizó una serie de estos derivados que contienen moieties de hidrazona y se determinaron sus actividades antifúngicas. Los resultados indicaron que algunos de los compuestos del título exhibieron una buena actividad antifúngica .
Actividad Anticonvulsiva
Se sabe que los derivados de 1,2,4-triazolo[4,3-a]piridina muestran amplias actividades, incluida la actividad anticonvulsiva . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos anticonvulsivos.
Actividad Herbicida
Estos compuestos también exhiben actividad herbicida . Esto sugiere que podrían utilizarse en el desarrollo de nuevos herbicidas.
Actividad Antimicrobiana
Los derivados de 1,2,4-triazolo[4,3-a]piridina también muestran actividad antimicrobiana . Esto indica su posible uso en el desarrollo de nuevos agentes antimicrobianos.
Actividad Anticancerígena
Se ha encontrado que estos compuestos exhiben actividad anticancerígena . Esto sugiere que podrían utilizarse en el desarrollo de nuevos fármacos anticancerígenos.
Actividad Inhibitoria
Los derivados de this compound exhiben numerosas actividades, incluyendo actuar como agonistas inversos de RORγt, inhibidores de PHD-1, JAK1 y JAK2 . Estos compuestos se utilizan en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .
Actividad Antiinflamatoria
Los derivados de 1,2,4-triazolo[4,3-a]piridina se han descrito como fármacos antiinflamatorios . Esto sugiere su posible uso en el tratamiento de afecciones inflamatorias.
Actividad Hipotensora
Estos compuestos también se han descrito como fármacos hipotensores . Esto indica su posible uso en el tratamiento de la hipertensión.
Safety and Hazards
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mecanismo De Acción
Target of Action
Triazolo-pyridine derivatives have been reported to interact with various enzymes and receptors in the biological system .
Mode of Action
It’s known that triazolo-pyridine derivatives can bind selectively at specific sites in the cardiovascular system
Biochemical Pathways
Related compounds have been shown to inhibit microtubulin polymerization , which could potentially affect a variety of cellular processes.
Pharmacokinetics
A related compound, triazolo[1,5-a]pyridine, has been reported to have high gastrointestinal absorption and to be bbb permeant . These properties could potentially influence the bioavailability of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine.
Result of Action
Related compounds have been shown to exhibit anti-proliferative activities against a panel of cancer cell lines .
Análisis Bioquímico
Biochemical Properties
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with microtubulin, inhibiting its polymerization, which is essential for cell division and proliferation . Additionally, 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine exhibits binding interactions with various kinases, including c-Met kinase, which is involved in cell signaling pathways related to growth and survival . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine on cellular processes are profound. It has been observed to exert anti-proliferative activities against a range of cancer cell lines, including HeLa, A549, MCF-7, and HCT116 . This compound influences cell function by disrupting cell signaling pathways, leading to apoptosis or programmed cell death. Furthermore, 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and growth .
Molecular Mechanism
At the molecular level, 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with c-Met kinase results in the inhibition of downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. The inhibition of microtubulin polymerization by 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine further underscores its role in disrupting cellular processes essential for cancer cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biochemical activity over extended periods, making it a viable candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects. Threshold effects have also been noted, where a specific dosage range is required to elicit a significant biological response .
Metabolic Pathways
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450 oxidases, which play a critical role in the detoxification and elimination of the compound from the body . Additionally, 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes . Accumulation of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine in specific tissues can enhance its therapeutic efficacy but may also contribute to potential toxicity .
Subcellular Localization
The subcellular localization of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with microtubulin and other cytoskeletal proteins . Additionally, 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine can be targeted to specific organelles through post-translational modifications and targeting signals . These modifications direct the compound to compartments such as the mitochondria, where it can influence cellular energy metabolism and apoptosis .
Propiedades
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQZXTMUYNKLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314918 | |
| Record name | 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27187-13-9 | |
| Record name | 5-Chloro-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27187-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289808 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027187139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27187-13-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27187-13-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1,1'-Biphenyl]-2-carbonitrile](/img/structure/B1580647.png)